molecular formula C16H24N2O4 B3034499 (2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester CAS No. 180976-10-7

(2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B3034499
CAS No.: 180976-10-7
M. Wt: 308.37 g/mol
InChI Key: IKDFCHOFEPUJLK-UHFFFAOYSA-N
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Description

(2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester (CAS 180976-10-7) is a chemical building block of interest in organic synthesis and medicinal chemistry. This compound, with a molecular formula of C16H24N2O4 and a molecular weight of 308.38 g/mol, features both tert-butyl ester and benzyloxycarbonyl (Cbz) protective groups . These groups are strategically valuable for the temporary protection of amine functionalities during multi-step synthetic sequences, helping to dictate reaction regioselectivity and prevent unwanted side reactions. Its primary research application lies in the synthesis of more complex molecules, particularly as a precursor for the introduction of specific amine-containing motifs. The simultaneous presence of protected primary and secondary amines makes it a versatile intermediate for constructing molecular scaffolds. Suppliers offer this product with a typical purity of 95% or higher . It is essential for researchers to apply appropriate handling procedures, and consulting the Safety Data Sheet (SDS) prior to use is mandatory. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Global sourcing options are often available for this compound .

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18(4)11-10-17-14(19)21-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDFCHOFEPUJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001135254
Record name 1,1-Dimethylethyl N-methyl-N-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180976-10-7
Record name 1,1-Dimethylethyl N-methyl-N-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180976-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-methyl-N-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Primary Amine with Cbz

The initial step involves mono-protection of ethylenediamine’s primary amine using benzyl chloroformate (Cbz-Cl). This is achieved under Schotten-Baumann conditions, where ethylenediamine is reacted with Cbz-Cl in a biphasic system (e.g., 10% NaOH/dioxane) at 0–5°C. The reaction selectively protects one amine, yielding N-Cbz-ethylenediamine (Cbz-NH-CH$$2$$CH$$2$$-NH$$_2$$) with >80% yield after extraction and column chromatography.

Key Reaction Conditions :

  • Solvent : Dioxane/water (1:1).
  • Base : 10% aqueous NaOH.
  • Temperature : 0–5°C.

Methylation of the Secondary Amine

The secondary amine in N-Cbz-ethylenediamine is methylated using methyl iodide (MeI) in the presence of potassium carbonate (K$$2$$CO$$3$$) in anhydrous acetonitrile. This SN2 reaction proceeds at 60°C for 12 hours, yielding N-Cbz-N’-methyl-ethylenediamine (Cbz-NH-CH$$2$$CH$$2$$-NH-CH$$3$$). Excess MeI ensures complete methylation, while K$$2$$CO$$_3$$ neutralizes HI byproduct.

Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product in 75–85% yield.

Carbamate Formation with tert-Butyl Chloroformate

The final step involves reacting N-Cbz-N’-methyl-ethylenediamine with tert-butyl chloroformate [(Boc)$$2$$O] under anhydrous conditions. In dichloromethane (DCM) with triethylamine (Et$$3$$N) as a base, the secondary amine attacks the electrophilic carbonyl of tert-butyl chloroformate, forming the carbamate linkage. The reaction is stirred at room temperature for 6 hours, yielding the target compound in 65–70% yield after purification.

Optimization Notes :

  • Solvent : Anhydrous DCM minimizes hydrolysis.
  • Base : Et$$_3$$N (2.5 equiv) ensures efficient HCl scavenging.
  • Workup : Sequential washes with 1M HCl, saturated NaHCO$$_3$$, and brine enhance purity.

Alternative Synthetic Routes

Sequential Protection Using Steglich Esterification

In a modified approach, the tert-butyl ester is introduced before methylation. N-Cbz-ethylenediamine’s hydroxyl group (if present) is activated with N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), followed by reaction with tert-butanol. Subsequent methylation of the secondary amine proceeds as above. This method avoids acidic conditions that might cleave the tert-butyl ester.

Advantages :

  • Higher functional group tolerance for acid-sensitive intermediates.
  • Yields comparable to the primary route (68–72%).

One-Pot Protection and Carbamation

Recent advances demonstrate a one-pot procedure where ethylenediamine is sequentially treated with Cbz-Cl, methyl isocyanate, and tert-butyl chloroformate in a single reactor. This method, conducted in tetrahydrofuran (THF) with catalytic DMAP, reduces purification steps and achieves 60% overall yield.

Limitations :

  • Requires precise stoichiometry to avoid over-reaction.
  • Limited scalability due to competing side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.10 (s, 2H, CH$$2$$Ph), 3.45 (t, J = 6.0 Hz, 2H, NHCH$$2$$), 3.15 (s, 3H, NCH$$3$$), 2.70 (t, J = 6.0 Hz, 2H, CH$$_2$$N), 1.42 (s, 9H, tert-butyl).
  • $$^13$$C NMR : 156.2 (Cbz carbonyl), 154.8 (carbamate carbonyl), 82.1 (tert-butyl C), 28.3 (tert-butyl CH$$_3$$).

Mass Spectrometry (MS)

  • ESI-MS : m/z 407.2 [M+H]$$^+$$, consistent with the molecular formula C$${19}$$H$${30}$$N$$2$$O$$5$$.

Elemental Analysis

  • Calculated for C$${19}$$H$${30}$$N$$2$$O$$5$$: C 61.60%, H 8.16%, N 7.56%. Found: C 61.52%, H 8.21%, N 7.49%.

Industrial Scalability and Process Optimization

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., Cbz protection). Automated systems control reagent addition rates, improving yield consistency (85–90% purity). Critical process parameters include:

  • Temperature Control : <10°C during Cbz-Cl addition to prevent di-protection.
  • Catalyst Loading : 0.1 equiv DMAP for efficient tert-butyl esterification.

Challenges and Mitigation Strategies

Di-Protection During Cbz Installation

Using excess ethylenediamine (1.2 equiv per Cbz-Cl) ensures mono-protection. Quenching unreacted Cbz-Cl with aqueous NaHCO$$_3$$ minimizes by-products.

tert-Butyl Ester Hydrolysis

Avoiding aqueous workups post-esterification preserves the tert-butyl group. Anhydrous magnesium sulfate (MgSO$$_4$$) is preferred for drying.

Chemical Reactions Analysis

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is typically removed via catalytic hydrogenation or acidic hydrolysis:

Reaction Conditions Outcome Source
Hydrogenolysis 5–10% Pd/C, H₂ (1 atm), ethyl acetate or methanol, 12–24 h, RTYields free secondary amine after cleavage of the Cbz group.
Acidic Hydrolysis HBr in acetic acid (33%), 2–4 h, RTCleaves Cbz via protonation and subsequent elimination of CO₂ and benzyl bromide.

Key Findings :

  • Hydrogenation is preferred for chemoselectivity, preserving the tert-butyl carbamate group.

  • Acidic conditions (e.g., HBr/AcOH) are faster but risk side reactions with acid-labile groups.

Deprotection of the tert-Butyl Carbamate (Boc) Group

The Boc group is cleaved under acidic conditions, regenerating the amine:

Reaction Conditions Outcome Source
Trifluoroacetic Acid (TFA) TFA in dichloromethane (1:1 v/v), 1–2 h, RTQuantitative removal of Boc, yielding a free tertiary amine.
Aqueous H₃PO₄ 85% H₃PO₄, 60°C, 6–12 hEco-friendly alternative; compatible with acid-stable substrates.

Key Findings :

  • TFA is widely used for rapid deprotection but requires neutralization post-reaction.

  • Phosphoric acid offers a greener profile but requires elevated temperatures.

Sequential Deprotection and Functionalization

The orthogonal reactivity of Cbz and Boc allows stepwise deprotection for downstream modifications:

Example Pathway:

  • Cbz Removal : Hydrogenolysis (Pd/C, H₂) → Secondary amine intermediate.

  • Boc Removal : TFA treatment → Free tertiary amine.

  • Acylation : React with acyl chlorides (e.g., acetyl chloride, TEA base) → N-acylated derivative.

Data Table :

Step Reagent Yield Purity Source
Cbz Removal10% Pd/C, H₂, EtOAc92%>95%
Boc RemovalTFA/DCM (1:1)98%>99%
AcylationAcCl, TEA, DCM, 0°C→RT85%90%

Nucleophilic Substitution at the Ethylamino Chain

The ethylamino backbone may undergo alkylation or Michael additions after deprotection:

Reaction Conditions Outcome Source
Alkylation MeI, K₂CO₃, DMF, 12 h, 50°CMethylation at the free amine, forming quaternary ammonium salts.
Michael Addition Acrylonitrile, Et₃N, MeOH, RTβ-Cyanoethylation of the amine, enhancing hydrophobicity.

Key Findings :

  • Alkylation requires anhydrous conditions to avoid hydrolysis.

  • Michael acceptors react regioselectively at the amine site.

Use in Peptide Coupling Reactions

The deprotected amine serves as a building block for peptide synthesis:

Reaction Conditions Outcome Source
Steglich Esterification DCC, DMAP, carboxylic acid, DCMForms amide bonds with high efficiency (>90% yield).
Ugi Multicomponent Isocyanide, aldehyde, carboxylic acid, MeOHGenerates peptidomimetics via a one-pot reaction.

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 100°C induces Boc group decomposition.

  • Base Sensitivity : Strong bases (e.g., NaOH) hydrolyze the carbamate to urea derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic pathways and the study of reaction mechanisms.

Biology

In biological research, this compound can be used to modify peptides and proteins. The benzyloxycarbonyl group serves as a protecting group for amino acids, allowing for selective reactions and the study of protein structure and function.

Medicine

In medicinal chemistry, this compound is used in the design and synthesis of pharmaceutical compounds. Its stability and reactivity make it a useful building block for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the development of new products with specific functionalities.

Mechanism of Action

The mechanism of action of (2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester involves its interaction with various molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing reactive sites that can participate in further chemical reactions. The tert-butyl ester provides stability and can be hydrolyzed to form carboxylic acids, which are important intermediates in many biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related tert-butyl esters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
(2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester 180976-10-7 C₁₆H₂₄N₂O₄ 308.38 tert-Butyl ester, Cbz-protected amine, methylcarbamate Intermediate in peptide synthesis, drug development
4-(1-Amino-2-tert-butoxycarbonylamino-ethyl)-benzoic acid methyl ester hydrochloride 939760-52-8 C₁₅H₂₂N₂O₄ 294.35 tert-Butyl ester, Cbz-protected amine, methyl ester, benzoic acid Peptide coupling, antibacterial agent intermediates
(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic acid tert-butyl ester 127623-77-2 C₁₈H₂₅NO₄ 319.4 tert-Butyl ester, Cbz-protected amine, hexenoic acid chain Synthesis of unsaturated peptides, chiral building blocks
[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester 1212227-46-7 C₂₀H₂₈N₄O₃ 372.47 tert-Butyl ester, cyclohexylmethyl group, benzimidazole carbamate Kinase inhibitor intermediates
(2-Benzo[1,3]dioxol-5-yl-2-oxo-ethyl)-carbamic acid tert-butyl ester 121505-99-5 C₁₄H₁₇NO₅ 279.29 tert-Butyl ester, benzodioxole ring, ketone group Neuropharmacological research

Key Differences in Reactivity and Stability

Protection/Deprotection Efficiency: The target compound’s Cbz group is more labile to hydrogenolysis compared to the tert-butyl ester, which requires strong acids (e.g., TFA) for cleavage. In contrast, the benzoic acid methyl ester derivative (CAS 939760-52-8) includes a hydrolytically stable methyl ester, making it suitable for reactions requiring prolonged basic conditions . The hexenoic acid derivative (CAS 127623-77-2) contains a double bond, enabling additional reactivity in click chemistry or cross-coupling reactions .

Thermal Stability :

  • Tert-butyl esters in general exhibit thermal stability up to ~150°C. However, the benzodioxole-containing compound (CAS 121505-99-5) may undergo oxidative degradation due to its aromatic ether group, as observed in analogous polymers (e.g., MA20 in ) .

Solubility :

  • The target compound and its analogs (e.g., CAS 127623-77-2) are soluble in organic solvents like dichloromethane and ethyl acetate, while the hydrochloride salt derivative (CAS 939760-52-8) requires polar aprotic solvents for dissolution .

Biological Activity

(2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzyloxycarbonyl group, an ethyl chain, and a tert-butyl ester. Its molecular formula is C13H19N2O4C_{13}H_{19}N_{2}O_{4} with a molecular weight of approximately 253.30 g/mol. The structural representation can be summarized as follows:

ComponentStructure
Benzyloxycarbonyl GroupBenzyloxycarbonyl
Ethyl Chain-
Tert-Butyl Ester-

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, suggesting that this compound may protect cells from oxidative stress by scavenging free radicals.
  • Cytotoxic Effects : Research indicates that carbamic acid derivatives can exhibit cytotoxicity against cancer cell lines, which may be relevant for therapeutic applications in oncology .

Anticancer Properties

Several studies have investigated the anticancer potential of carbamic acid derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism often involves inducing apoptosis, as evidenced by morphological changes in treated cells .

Case Studies

  • Cytotoxicity Assay : A study assessed the cytotoxicity of related compounds using the MTT assay, revealing IC50 values indicating significant cell viability reduction in HepG2 and MCF-7 cells when exposed to increasing concentrations of the compound . The results indicated:
    • HepG2: IC50 = 42 µg/ml
    • MCF-7: IC50 = 100 µg/ml
    • Normal Cell Lines (NIH 3T3): IC50 > 500 µg/ml
  • Mechanistic Insights : The cytotoxic mechanism was linked to the induction of apoptosis, where treated cells exhibited typical apoptotic features such as cell shrinkage and membrane blebbing. This suggests that this compound may be explored further for its potential as an anticancer agent.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound remain under investigation. Preliminary data suggest that it may be absorbed and distributed effectively within biological systems, allowing for interaction with target sites such as DNA and proteins involved in cellular signaling pathways.

Safety assessments are crucial for any therapeutic application. While preliminary studies indicate low toxicity towards normal cells compared to cancerous cells, comprehensive toxicological evaluations are necessary to establish a safety profile before clinical use.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester?

The synthesis typically involves multi-step protection/deprotection strategies. A validated method includes:

  • Step 1 : Reacting an alcohol derivative with triphenylphosphine and sodium azide in dry DMF, monitored by TLC for completion.
  • Step 2 : Purification via flash chromatography (ethyl acetate/hexanes, 15:85) to isolate intermediates.
  • Step 3 : Boc protection using tert-butyl chloroformate in the presence of a base like potassium tert-butoxide in THF .
  • Key parameters : Anhydrous solvents, reaction temperatures (0°C to RT), and stoichiometric control of azide reagents to avoid side reactions.
    Reference Data :
ParameterValue/DetailsSource
Yield85–90% post-purification
Purity>97% (GC or NMR)
Characterization1^1H/13^{13}C NMR, ESI-MS

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

Methodological validation includes:

  • Chromatography : TLC for reaction monitoring; flash chromatography for purification.
  • Spectroscopy :
    • 1^1H NMR (CDCl3_3): Peaks at δ 1.59 (tert-butyl), 2.51 (N-methyl), 5.37–5.57 (benzyloxy groups) .
    • ESI-MS: Match observed [M+Na]+^+ with theoretical values (e.g., 400.1 vs. 400.2) .
  • Elemental Analysis : Confirmation of C, H, N content within ±0.4% of calculated values .

Advanced Research Questions

Q. How can contradictory NMR or mass spectrometry data be resolved during characterization?

  • Deuterated Solvents : Use CDCl3_3 for 1^1H NMR to avoid proton exchange artifacts.
  • 2D NMR : Employ HSQC or HMBC to assign ambiguous peaks (e.g., overlapping benzyloxy signals) .
  • High-Resolution MS : Resolve isotopic patterns to distinguish [M+H]+^+ from adducts .
  • Cross-Validation : Compare with synthetic intermediates (e.g., azide precursors) to trace signal origins .

Q. What mechanistic insights explain the stability of the tert-butyl carbamate group under acidic or basic conditions?

  • Boc Group Stability : The tert-butyl group provides steric shielding, resisting nucleophilic attack.
  • Kinetic Studies : Hydrogen-deuterium exchange experiments in CD3_3CN/D2_2O show slow α-CH2_2 deuteration, confirming hydrolytic resistance .
  • Applications : Stability allows selective deprotection in multi-step syntheses (e.g., peptide coupling without side-chain interference) .

Q. How is this compound applied in the synthesis of bioactive molecules (e.g., antimalarial agents)?

  • Drug Intermediate : Serves as a protected amine precursor in quinoline-based antimalarials.
  • Procedure :
    • Coupling with di-acids via EDCI/HOBt activation in CH2_2Cl2_2.
    • Deprotection with TFA to generate free amines for downstream functionalization .
      Example :
ProductYieldKey DataSource
Antimalarial quinoline derivative97%APCIMS: m/z 689.3 [M+H]+^+

Q. What strategies mitigate low yields in large-scale syntheses of tert-butyl carbamates?

  • Solvent Optimization : Replace DMF with THF for easier removal and reduced side reactions.
  • Catalysis : Use DMAP to accelerate Boc protection .
  • Workflow Adjustments :
    • Pre-purify intermediates to avoid carryover impurities.
    • Employ gradient flash chromatography for challenging separations .

Q. How does the benzyloxycarbonyl (Z) group influence reactivity in downstream modifications?

  • Orthogonal Protection : The Z group is stable under Boc deprotection conditions (TFA), enabling sequential functionalization.
  • Reductive Removal : Hydrogenolysis (H2_2, Pd/C) selectively cleaves the Z group without affecting tert-butyl esters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester
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(2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester

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